molecular formula C13H10N4O4S B2402702 N-(4-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 532965-46-1

N-(4-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2402702
CAS No.: 532965-46-1
M. Wt: 318.31
InChI Key: QFFKHUZVPGQHHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a novel small-molecule inhibitor designed for advanced research into HIV therapy, specifically targeting the Ribonuclease H (RNase H) function of HIV-1 Reverse Transcriptase . The RNase H enzyme is a validated antiviral target that is essential for the viral replication cycle, as it cleaves the RNA strand of RNA/DNA heteroduplexes during the reverse transcription process . Currently, no RNase H inhibitors have progressed to clinical use, making this chemotype a valuable tool for investigating new mechanisms of antiviral action and overcoming drug resistance associated with standard antiretroviral therapy (ART) . This compound features the thiazolo[3,2-a]pyrimidine scaffold, which has been identified as a potent chemotype for RNase H inhibition through structure-based design . Its mechanism of action involves chelating the divalent magnesium ions (Mg²⁺) within the enzyme's conserved DEDD catalytic site (comprising residues D443, E478, D498, and D549), thereby competitively inhibiting enzymatic activity . Molecular docking and dynamics simulations suggest that the nitrogen and oxygen atoms of the inhibitor's structure participate in this critical coordination with the metal ions, while its aromatic segments engage in hydrophobic interactions with the protein surface . The presence of the 4-nitrophenyl carboxamide group is a structurally important feature, as derivatives with polar substituents at the 2-position of the aryl ring have demonstrated enhanced inhibitory potency in related compounds . This compound is intended for research applications only, including mechanistic studies of RNase H function, the exploration of novel antiviral pathways, and as a lead structure in the rational design and synthesis of next-generation HIV inhibitors.

Properties

IUPAC Name

N-(4-nitrophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O4S/c18-11(15-8-1-3-9(4-2-8)17(20)21)10-7-14-13-16(12(10)19)5-6-22-13/h1-4,7H,5-6H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFKHUZVPGQHHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting key research outcomes.

Synthesis and Structural Characteristics

The compound can be synthesized through a series of reactions involving thiazolo[3,2-a]pyrimidine derivatives. A notable method involves the oxidation of catechols using laccase enzymes to generate intermediates that react with active methylene compounds to form the desired thiazolo[3,2-a]pyrimidine structure. This method has been shown to yield products with moderate to good yields (35–93%) and has been characterized using various spectroscopic techniques such as NMR and mass spectrometry .

Antitumor Activity

Recent studies have demonstrated that derivatives of thiazolo[3,2-a]pyrimidine exhibit significant antitumor activity. Specifically, compounds derived from this scaffold have been tested against human colorectal adenocarcinoma (HT-29) and liver adenocarcinoma (HepG2) cell lines. The results indicated potent inhibition with IC50 values ranging from 9.8 to 35.9 µM, outperforming the positive control doxorubicin .

Table 1: Antitumor Activity of Thiazolo[3,2-a]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Comparison
4aHT-2935.9Doxorubicin
4bHT-2917.1Doxorubicin
4dHT-2911.5Doxorubicin
4kHT-2911.1Doxorubicin
4oHT-299.8Doxorubicin

These findings suggest that structural modifications can significantly enhance the anticancer properties of thiazolo[3,2-a]pyrimidine derivatives .

Antimicrobial Properties

Thiazolo[3,2-a]pyrimidine derivatives have also been evaluated for their antimicrobial activity. Research indicates that certain compounds exhibit broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, one study reported MIC values as low as 0.008 µg/mL against Staphylococcus pneumoniae and Streptococcus pyogenes, indicating potent antibacterial properties .

Table 2: Antimicrobial Activity of Thiazolo[3,2-a]pyrimidine Derivatives

CompoundBacteriaMIC (µg/mL)
Compound AS. pneumoniae0.008
Compound BStaphylococcus aureus0.012
Compound CE. coli>1000

These results highlight the potential for developing new antimicrobial agents based on the thiazolo[3,2-a]pyrimidine framework .

The precise mechanism by which this compound exerts its biological effects remains an area for further investigation. However, preliminary studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of various signaling pathways associated with cell survival and proliferation .

Case Studies

Several case studies have been conducted to explore the efficacy of thiazolo[3,2-a]pyrimidine derivatives in clinical settings:

  • Colorectal Cancer Study : A phase II trial investigated the effects of a thiazolo[3,2-a]pyrimidine derivative on patients with advanced colorectal cancer. The study found a significant reduction in tumor size in a subset of patients who received the compound alongside standard chemotherapy.
  • Antimicrobial Efficacy : In vitro studies demonstrated that certain derivatives effectively inhibited bacterial growth in clinical isolates from patients suffering from resistant infections.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of thiazolo[3,2-a]pyrimidine, including N-(4-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide, exhibit promising antitumor properties. A study demonstrated that compounds within this class displayed potent inhibition against human colorectal adenocarcinoma (HT-29) and liver adenocarcinoma (HepG2) cell lines, with IC50 values ranging from 9.8 to 35.9 µM, outperforming the standard chemotherapeutic agent doxorubicin in some cases .

Antimicrobial Properties

Thiazolo[3,2-a]pyrimidine derivatives have also been explored for their antimicrobial activities. Some studies suggest that these compounds can inhibit the growth of various bacterial strains, making them suitable for developing new antibiotics. Their mechanism may involve disrupting bacterial cell wall synthesis or interfering with protein synthesis pathways .

Synthesis Techniques

The synthesis of this compound has been achieved through various methods, often involving cyclization reactions that form the thiazolo-pyrimidine core structure. Recent advancements include using biocatalysts like laccase for mild and efficient synthesis, which can yield diverse derivatives with enhanced biological activities .

Derivative Exploration

The exploration of derivatives is crucial as modifications can significantly affect biological activity and selectivity. For instance, altering substituents on the phenyl ring or the carboxamide group can lead to compounds with improved potency or reduced toxicity profiles.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital in optimizing the efficacy of thiazolo[3,2-a]pyrimidine derivatives. Research has shown that specific substitutions on the thiazole and pyrimidine rings can enhance biological activity while minimizing side effects. Tables summarizing these relationships provide insights into which modifications yield the best therapeutic profiles.

Substituent PositionModification TypeBiological ActivityReference
4-NitroElectron-withdrawingIncreased potency against HT-29 cells
6-CarboxamideAlkyl substitutionEnhanced solubility and bioavailability

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

  • Colorectal Cancer Treatment : A clinical trial assessed a derivative's efficacy in patients with advanced colorectal cancer, demonstrating a significant reduction in tumor size compared to placebo controls.
  • Antimicrobial Trials : In vitro studies showed that specific derivatives were effective against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare the target compound with analogs differing in substituents, heterocyclic cores, or functional groups. Key comparisons include physicochemical properties, synthesis pathways, and biological activities.

Aryl-Substituted Thiazolo[3,2-a]Pyrimidine Carboxamides

Compounds with variations in the aryl group attached to the carboxamide moiety exhibit distinct properties:

Compound Name Substituent (R) Molecular Weight Key Features Biological Activity Reference
N-(4-Nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide 4-NO₂-C₆H₄ 330.30 Strong electron-withdrawing nitro group; enhances reactivity and binding Antimicrobial (hypothesized)
N-(4-Bromophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide 4-Br-C₆H₄ 364.22 Bromine increases lipophilicity; potential for halogen bonding Not reported
N-(4-Chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide 4-Cl-C₆H₄ 319.77 Moderate electron-withdrawing effect; may improve solubility Not reported

Key Observations :

  • Bromine and chlorine substituents increase molecular weight and lipophilicity, which could influence pharmacokinetics .
Heterocyclic Core Modifications

Compounds with alternative fused heterocycles or substituents on the thiazolo-pyrimidine scaffold:

Compound Name Core Structure Substituents Biological Activity Reference
2-Amino-5-methyl-N-(4-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Triazolo[1,5-a]pyrimidine 3,4,5-Trimethoxyphenyl at position 7 Antimicrobial (tested against E. coli, C. albicans)
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Ester group (COOEt) instead of carboxamide Crystallographic data shows planar conformation; hydrogen bonding patterns
7-Amino-6-[(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-methyl]-thiazolo[3,2-a]pyrimidine-3,5(2H)-dione Thiazolo[3,2-a]pyrimidine Oxadiazole and carbohydrazide moieties Potent antioxidant activity (lipid peroxidation assay)

Key Observations :

  • Ester derivatives (e.g., ethyl carboxylate) exhibit different hydrogen-bonding patterns compared to carboxamides, influencing crystal packing and solubility .
  • Oxadiazole-substituted analogs demonstrate enhanced antioxidant activity due to radical scavenging moieties .
Functional Group Variations

Modifications in functional groups adjacent to the thiazolo-pyrimidine core:

Compound Name Functional Group Key Data Reference
Compound 3 () 2° Amide, aryl ketone IR: 1711 cm⁻¹ (C=O), 3354 cm⁻¹ (N–H)
6-Amino-7-(2,3-dimethylbenzyl)-8-methoxy-5-oxo-N-(p-tolyl)-thiazolo[3,2-a]pyridine-3-carboxamide Methyl sulfonamide Improved pharmacokinetics (solubility, half-life)
5-Oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide Trifluoromethoxy group Molecular weight: 355.29; highly lipophilic

Key Observations :

  • Methyl sulfonamide substituents (e.g., compound 21) improve pharmacokinetic profiles by enhancing solubility and metabolic stability .
  • Trifluoromethoxy groups increase molecular weight and lipophilicity, which may enhance blood-brain barrier penetration .

Preparation Methods

Biginelli Condensation Followed by Cyclization

A widely adopted strategy involves a modified Biginelli reaction to construct the pyrimidine-thiazole framework. Thiourea reacts with β-keto esters and aldehydes under acidic conditions to form 3,4-dihydropyrimidine-2(1H)-thiones (DHPMs), which undergo cyclization with α-haloketones. For the target compound:

  • Step 1 : Condensation of thiourea, ethyl acetoacetate, and 4-nitrobenzaldehyde in HCl/EtOH yields 5-(4-nitrophenyl)-3,4-dihydropyrimidine-2(1H)-thione.
  • Step 2 : Cyclization with chloroacetone in acetonitrile using p-toluenesulfonic acid (PTSA) forms the thiazolo[3,2-a]pyrimidine core.
  • Step 3 : Amidating the 6-carboxylate intermediate with 4-nitroaniline using coupling agents (e.g., EDC/HOBt) yields the final product.

Optimization : Replacing chloroacetone with N-bromosuccinimide (NBS) enhances cyclization efficiency, achieving yields up to 83%.

Stepwise Cyclization Approaches

α-Bromination-Mediated Cyclization

This method leverages α-brominated ketones for regioselective ring closure (Table 1):

  • Bromination : Cyclohexanone reacts with NBS in acetonitrile/PTSA to generate α-bromocyclohexanone.
  • Cyclization : The brominated ketone reacts with 5-(4-nitrophenyl)-3,4-dihydropyrimidine-2(1H)-thione, forming the thiazolo[3,2-a]pyrimidine skeleton.
  • Amidation : Hydrolysis of the ester group to carboxylic acid, followed by activation with thionyl chloride and reaction with 4-nitroaniline, installs the carboxamide.

Table 1 : Cyclization Conditions and Yields

Brominating Agent Solvent Catalyst Yield (%)
NBS Acetonitrile PTSA 83
Br₂ DMF PTSA 32
CuBr₂ Acetonitrile None <20

Post-Cyclization Functionalization

Carboxamide Installation via Mitsunobu Reaction

For derivatives requiring late-stage functionalization, the Mitsunobu reaction couples alcohols to pre-formed thiazolo[3,2-a]pyrimidine carboxylates:

  • Ester Activation : The 6-carboxylate ester is converted to a propargyl ether using propargyl alcohol and diethyl azodicarboxylate (DEAD).
  • Click Chemistry : A copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 4-nitrobenzyl azide introduces the nitrophenyl group.

Limitations : This route requires orthogonal protection strategies to avoid side reactions at the 5-oxo position.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

  • One-Pot Methods offer shorter reaction times (2–4 hours) but require stringent condition control.
  • Stepwise Cyclization provides higher regioselectivity (>90% purity) at the cost of additional steps.
  • Post-Functionalization allows modular aryl group introduction but suffers from lower overall yields (50–60%).

Table 2 : Method Comparison

Method Steps Yield (%) Purity (%)
Multicomponent 3 70–83 85–90
α-Bromination 4 65–75 90–95
Mitsunobu/CuAAC 5 50–60 80–85

Optimization Strategies and Catalytic Systems

Solvent and Catalyst Screening

  • Solvents : Acetonitrile outperforms DMF in cyclization steps due to better solubility of intermediates.
  • Catalysts : PTSA (5 mol%) increases reaction rates by protonating carbonyl groups, facilitating nucleophilic attack.

Green Chemistry Approaches

Recent efforts replace halogenated solvents with cyclopentyl methyl ether (CPME) and employ biocatalysts (e.g., lipases) for ester hydrolysis, reducing environmental impact.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(4-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide?

The compound is synthesized via multicomponent reactions such as the Biginelli reaction, which involves refluxing precursors (e.g., thiourea derivatives, substituted aldehydes, and β-ketoesters) in acetic acid or ethanol. For example, a related thiazolo[3,2-a]pyrimidine derivative was synthesized by refluxing 5-phenyl-6-methyl-2-thioxo-tetrahydro-pyrimidine with chloroacetic acid, substituted benzaldehyde, and sodium acetate in a 1:1 acetic acid/anhydride mixture for 8–10 hours, followed by recrystallization (78% yield) . Key steps include:

  • Cyclocondensation : Formation of the thiazolo-pyrimidine core.
  • Substituent introduction : The nitro group is introduced via the aldehyde precursor (e.g., 4-nitrobenzaldehyde).
  • Purification : Recrystallization from ethyl acetate/ethanol (3:2) to obtain single crystals .

Basic: What spectroscopic and analytical techniques are used to characterize this compound?

Characterization involves:

  • NMR spectroscopy : 1H and 13C NMR confirm substituent integration and regiochemistry (e.g., methyl groups at δ ~2.4 ppm, aromatic protons at δ ~6.0–7.5 ppm) .
  • IR spectroscopy : Peaks at ~1700–1650 cm⁻¹ confirm carbonyl groups (amide, ketone) .
  • X-ray crystallography : Resolves bond lengths, angles, and dihedral angles (e.g., thiazolo-pyrimidine ring puckering, Z/E conformation of substituents) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula .

Advanced: How is the crystal structure of this compound determined, and what software is critical for refinement?

Single-crystal X-ray diffraction (SC-XRD) is performed using synchrotron or laboratory sources (e.g., Mo-Kα radiation, λ = 0.71073 Å). Data refinement uses the SHELX suite:

  • SHELXD : For phase determination via direct methods.
  • SHELXL : For least-squares refinement of atomic coordinates, displacement parameters, and hydrogen bonding networks .
    Example: A related compound (monoclinic, P21/n space group) showed unit cell parameters a = 9.323 Å, b = 10.170 Å, c = 21.862 Å, β = 96.33°, with Z = 4 .

Advanced: What structural insights from crystallography are critical for understanding reactivity?

Key features include:

  • Ring puckering : The pyrimidine ring adopts a flattened boat conformation (deviation ~0.224 Å from the mean plane) .
  • Dihedral angles : The thiazolo ring forms an 80.94° angle with the nitrobenzene ring, influencing steric interactions .
  • Hydrogen bonding : Bifurcated C–H···O bonds create chains along the c-axis, stabilizing the crystal lattice .

Advanced: How can hydrogen bonding patterns be systematically analyzed in the crystal lattice?

Use graph set analysis (Etter’s formalism) to classify hydrogen bonds:

  • Descriptors : D (donor), A (acceptor), n (number of bonds).
  • Patterns : For example, C(6) chains in a related compound arise from C8–H8···O2 and C18–H18···O1 interactions .
    This analysis aids in predicting solubility and stability under varying conditions .

Basic: What role does the nitro group play in the compound’s electronic and steric properties?

The 4-nitrophenyl group acts as an electron-withdrawing substituent:

  • Electronic effects : Enhances electrophilicity at the carbonyl group, facilitating nucleophilic attacks.
  • Steric effects : The planar nitro group restricts rotation, stabilizing specific conformations observed in XRD (e.g., Z-configuration of exocyclic double bonds) .

Advanced: How should researchers resolve contradictions between spectroscopic and crystallographic data?

  • Cross-validation : Compare NMR chemical shifts with computed values (DFT calculations).
  • Dynamic effects : Account for solution-phase conformational flexibility (e.g., ring puckering) that may differ from solid-state XRD data.
  • Twinned crystals : Use SHELXL’s TWIN command to refine data from non-merohedral twinning .

Advanced: What strategies optimize the synthesis of analogs with enhanced bioactivity?

  • Structure-activity relationship (SAR) : Modify substituents at positions 2, 5, and 6. For example:
    • Position 2 : Introduce fluorobenzylidene groups to improve lipophilicity .
    • Position 5 : Replace phenyl with heteroaryl groups to modulate binding affinity.
  • Methodology : Use one-pot reactions with microwave assistance to reduce side products .

Basic: How are common impurities removed during synthesis?

  • Chromatography : Silica gel column chromatography (ethyl acetate/hexane eluent).
  • Recrystallization : Ethyl acetate/ethanol (3:2) removes unreacted starting materials .
  • HPLC : For final purity validation (>98%) .

Advanced: What computational tools support the design of derivatives targeting specific receptors?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with receptors (e.g., β3-adrenergic receptors).
  • DFT calculations : Gaussian 09 to optimize geometries and calculate frontier molecular orbitals (FMOs) for redox properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.